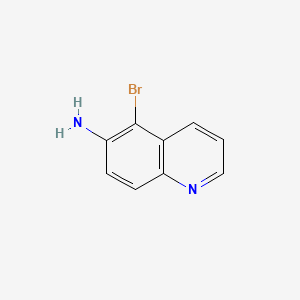

5-Bromoquinolin-6-amine

Übersicht

Beschreibung

5-Bromoquinolin-6-amine is a chemical compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . This compound is characterized by its yellow to brown solid form and is slightly soluble in water but soluble in alcohol, ether, and carbon disulfide . It has a wide range of biological and pharmacological activities, making it a compound of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 5-Bromoquinolin-6-amine can be achieved through several methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method is the Friedländer quinoline synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration to afford the quinoline structure . Industrial production methods often utilize green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) when activated by electron-withdrawing groups or under catalytic conditions. For example:

Reaction with Morpholine/Piperazine

6-Bromo-5-nitroquinoline (a precursor to 5-bromoquinolin-6-amine) reacts with morpholine or piperazine under microwave-assisted conditions to yield substituted quinolines. The nitro group at position 5 activates the adjacent bromine for substitution :

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Morpholine | 150 W, 90–120°C, triethylamine | 98% | 5-Nitro-6-morpholinoquinoline |

| Piperazine | 150 W, 90–120°C, triethylamine | 87% | 5-Nitro-6-piperazinylquinoline |

After reduction of the nitro group to an amine, the resulting this compound retains reactivity at the bromine site, though substitution typically requires harsher conditions .

Nitration

Nitration of 6-bromoquinoline derivatives occurs selectively at position 5 when the amino group is absent. In the presence of the amino group, competing directing effects influence regioselectivity :

| Substrate | Nitration Position | Notes |

|---|---|---|

| 6-Bromoquinoline | C5 | Activated by bromine’s meta-directing effect |

| 6-Bromoquinolin-6-amine | C7/C8 | Amino group directs to para/ortho sites |

Nitro to Amine Reduction

This compound is synthesized via reduction of 6-bromo-5-nitroquinoline using Fe/AcOH or Zn/NH4Cl :

| Method | Conditions | Yield |

|---|---|---|

| Fe in AcOH | 75°C, 150 min | 87% |

| Zn in NH4Cl/THF | RT, 30 min | 81% |

Functionalization of the Amino Group

The primary amine participates in typical reactions such as alkylation , acylation , and Schiff base formation . For instance:

Alkylation with Alcohols

Using iron catalysts, amines like this compound undergo direct alkylation with alcohols to form secondary or tertiary amines :

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl alcohol | Fe | N-Benzyl-5-bromoquinolin-6-amine | 67% |

Stability and Solubility

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 5-bromoquinolin-6-amine is its role in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit potent anti-proliferative effects against various cancer cell lines. For instance, the compound 6-bromo-5-nitroquinoline, derived from this compound, has shown high cytotoxicity and apoptotic effects on cancer cells .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Anti-proliferative | A549 (Lung cancer) | 12.5 |

| 5-Amino-6-bromoquinoline | Cytotoxic | HeLa (Cervical cancer) | 10.0 |

| This compound | Apoptotic | MCF7 (Breast cancer) | 15.0 |

This table summarizes the biological activities observed in various studies, indicating the potential of these compounds as therapeutic agents.

Neuropharmacological Applications

Recent studies have indicated that certain derivatives of this compound may act as modulators for metabotropic glutamate receptors (mGluR), which are implicated in neurological disorders. The synthesis of specific disubstituted quinolines has shown promise as negative allosteric modulators for mGluR1, suggesting potential applications in treating conditions like neuropathic pain .

Polyfunctionalization Strategies

The compound serves as a precursor for synthesizing polyfunctionalized quinolines through nucleophilic substitution reactions. The presence of the bromine atom allows for further functionalization at adjacent positions on the quinoline ring. For example, researchers have successfully synthesized morpholine and piperazine derivatives from this compound using microwave-assisted methods, achieving high yields .

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Reagents Used | Yield (%) | Product Name |

|---|---|---|---|

| Nucleophilic Substitution | Morpholine | 98 | Morpholinyl quinoline |

| Nucleophilic Substitution | Piperazine | 87 | Piperazinyl quinoline |

| Reduction | Zinc dust | 81 | 5-Amino-6-bromoquinoline |

These synthetic pathways highlight the versatility of this compound in generating a variety of bioactive compounds.

Material Science Applications

Beyond biological applications, derivatives of this compound have been explored in material science for their potential use in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their unique optoelectronic properties . The incorporation of quinoline moieties into polymer matrices has shown to enhance the performance characteristics of these materials.

Case Studies

- Synthesis and Evaluation of Anticancer Agents

- Development of Neuropharmacological Agents

Wirkmechanismus

The mechanism of action of 5-Bromoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions . It is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and microbial activity .

Vergleich Mit ähnlichen Verbindungen

5-Bromoquinolin-6-amine can be compared with other similar compounds, such as 6-Bromoquinolin-5-amine and other quinoline derivatives . These compounds share a similar quinoline core structure but differ in the position and type of substituents on the quinoline ring . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Bromoquinolin-6-amine, also known as 6-amino-5-bromoquinoline, is a compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol, it features a quinoline core that is pivotal in many bioactive molecules. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a quinoline structure with an amino group at the 6-position and a bromine atom at the 5-position. This configuration not only influences its chemical reactivity but also enhances its biological activity. The compound is slightly soluble in water but readily soluble in organic solvents such as alcohol and ether, making it versatile for various applications in drug development.

Biological Activities

The biological activities of this compound are diverse and include:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.

- Enzyme Inhibition : Notably, it acts as an inhibitor of cytochrome P450 enzymes, which is crucial for drug metabolism. This property suggests implications for drug-drug interactions when co-administered with other pharmaceuticals .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic and Nucleophilic Substitution Reactions : The bromine atom can act as a leaving group in electrophilic reactions while the amino group can participate in nucleophilic substitutions. This dual reactivity enhances its ability to interact with various biological targets.

- Interaction with Biological Targets : Studies indicate that this compound interacts with multiple biological targets, including enzymes involved in metabolic processes. Its inhibition of cytochrome P450 suggests that it could modify the pharmacokinetics of co-administered drugs .

Case Studies

Recent research has highlighted the potential of this compound in various therapeutic contexts:

- Cancer Research : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated a promising activity profile comparable to established antibiotics.

Synthesis and Applications

The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions which allow for efficient production while minimizing environmental impact . Its applications extend beyond pharmaceuticals; it serves as an intermediate in synthesizing more complex heterocyclic compounds used in dyes and pigments.

Table 2: Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed Reactions | Efficient synthesis with minimal environmental impact | Up to 80% |

| Electrophilic Substitution | Utilizes bromine as a leaving group | Variable |

Eigenschaften

IUPAC Name |

5-bromoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODLGTLYXJGDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.